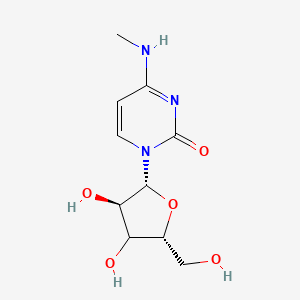

N4-Methylarabinocytidine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C10H15N3O5 |

|---|---|

Molecular Weight |

257.24 g/mol |

IUPAC Name |

1-[(2R,3R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-(methylamino)pyrimidin-2-one |

InChI |

InChI=1S/C10H15N3O5/c1-11-6-2-3-13(10(17)12-6)9-8(16)7(15)5(4-14)18-9/h2-3,5,7-9,14-16H,4H2,1H3,(H,11,12,17)/t5-,7?,8-,9-/m1/s1 |

InChI Key |

LZCNWAXLJWBRJE-ASDJZEQESA-N |

Isomeric SMILES |

CNC1=NC(=O)N(C=C1)[C@H]2[C@@H](C([C@H](O2)CO)O)O |

Canonical SMILES |

CNC1=NC(=O)N(C=C1)C2C(C(C(O2)CO)O)O |

Origin of Product |

United States |

Foundational & Exploratory

N4-Methylarabinocytidine: A Technical Guide to its Chemical Properties, Structure, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

N4-Methylarabinocytidine is a synthetic nucleoside analog belonging to the class of cytidine (B196190) derivatives. This document provides a comprehensive overview of its chemical properties, structural features, and its putative mechanism of action as an inhibitor of DNA methyltransferases (DNMTs). Detailed experimental protocols for its synthesis, purification, and analysis are outlined, based on established methodologies for similar compounds. This guide is intended to serve as a valuable resource for researchers in the fields of medicinal chemistry, oncology, and epigenetics.

Chemical Properties

Table 1: Physicochemical Properties of this compound and Related Compounds

| Property | This compound | Cytidine (Parent Compound) |

| Molecular Formula | C10H15N3O5[1] | C9H13N3O5[2] |

| Molecular Weight | 257.24 g/mol [3] | 243.217 g/mol [2] |

| Melting Point | Data not available | 230 °C (decomposes)[2] |

| Solubility | Inferred from analogs: Likely soluble in DMSO and water. | Water: 49 mg/mL; DMSO: 49 mg/mL; Ethanol: Insoluble[4] |

| Stability | Data not available. Stability testing as per ICH guidelines is recommended.[5][6][7][8][9] | Stable under standard conditions. |

Chemical Structure

The chemical structure of this compound consists of an arabinose sugar moiety linked to an N4-methylated cytosine base. The key structural features include:

-

Arabinose Sugar: An epimer of ribose where the hydroxyl group at the 2' position is in the up configuration. This stereochemistry is crucial for its biological activity.

-

N4-Methylcytosine Base: The exocyclic amino group of cytosine is methylated. This modification influences its base-pairing properties and its interaction with enzymes like DNMTs.

The three-dimensional structure of N4-methylcytosine within a DNA duplex has been elucidated by X-ray crystallography. In a Z-DNA conformation, the methyl group of N4-methylcytosine protrudes into the solvent region and is positioned trans to the N3 atom of the cytosine ring.[10][11][12] This structural feature has minimal impact on the overall base-pairing morphology of the Z-DNA duplex.[10][11]

Experimental Protocols

The following protocols are representative methodologies for the synthesis, purification, and analysis of this compound, adapted from established procedures for related nucleoside analogs.[13][14][15][16][17]

Synthesis of this compound (via Phosphoramidite (B1245037) Chemistry)

This protocol outlines a plausible synthetic route based on the widely used phosphoramidite method for oligonucleotide synthesis.

Experimental Workflow:

Caption: Synthetic workflow for this compound.

Methodology:

-

Protection of Arabinose: Start with a suitably protected arabinofuranose derivative, for instance, with a 4,4'-dimethoxytrityl (DMT) group on the 5'-hydroxyl and a protecting group on the 2'-hydroxyl.

-

Glycosylation: Couple the protected arabinofuranose with silylated N4-methylcytosine in the presence of a Lewis acid catalyst to form the nucleoside.

-

Phosphitylation: React the 3'-hydroxyl group of the protected nucleoside with a phosphitylating agent, such as 2-cyanoethyl N,N-diisopropylchlorophosphoramidite, in the presence of a mild base to yield the phosphoramidite monomer.

-

Solid-Phase Synthesis (Optional, for oligomers): The phosphoramidite can be used in an automated DNA/RNA synthesizer for incorporation into an oligonucleotide chain.

-

Cleavage and Deprotection: Treat the solid support-bound nucleoside (or oligonucleotide) with a reagent cocktail (e.g., concentrated ammonium (B1175870) hydroxide) to cleave it from the support and remove the protecting groups from the base and phosphate.

-

Purification: Purify the crude product by reverse-phase high-performance liquid chromatography (RP-HPLC).

Purification by RP-HPLC

Methodology:

-

Column: A C18 reverse-phase column is typically used for the purification of nucleosides and their analogs.[18]

-

Mobile Phase: A gradient of a volatile buffer (e.g., triethylammonium (B8662869) acetate (B1210297) or ammonium acetate) and an organic solvent (e.g., acetonitrile) is commonly employed.[18]

-

Detection: UV detection at a wavelength corresponding to the absorbance maximum of the cytosine base (around 260-280 nm) is used to monitor the elution of the product.

-

Sample Recovery: The volatile buffer can be removed by lyophilization to yield the purified product.[18]

Analytical Methods

3.3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful tool for the structural characterization of nucleoside analogs.[19][20][21][22]

-

¹H NMR: Provides information on the protons of the sugar moiety and the nucleobase, confirming the identity and purity of the compound.

-

¹³C NMR: Provides information on the carbon skeleton of the molecule.

-

2D NMR (e.g., COSY, HSQC): Used to assign the proton and carbon signals and to confirm the connectivity of the atoms.

3.3.2. High-Performance Liquid Chromatography (HPLC)

HPLC is used to assess the purity of the final product.[23][24][25]

-

Method: A reverse-phase method similar to the one used for purification can be employed for analytical purposes.

-

Purity Determination: The purity is determined by integrating the peak area of the product and comparing it to the total area of all peaks in the chromatogram.

Mechanism of Action: DNA Methyltransferase Inhibition

This compound is a cytidine analog and is proposed to act as an inhibitor of DNA methyltransferases (DNMTs).[3] DNMTs are a family of enzymes that catalyze the transfer of a methyl group to the C5 position of cytosine residues in DNA, a key epigenetic modification. Aberrant DNA methylation is a hallmark of many cancers.

Proposed Signaling Pathway:

Caption: Proposed mechanism of DNMT1 inhibition.

Detailed Mechanism:

-

Cellular Uptake and Activation: this compound enters the cell and is phosphorylated by cellular kinases to its active triphosphate form.

-

Incorporation into DNA: During DNA replication, this compound triphosphate is incorporated into the newly synthesized DNA strand in place of deoxycytidine triphosphate.

-

DNMT Trapping: When DNMT1, the maintenance methyltransferase, attempts to methylate the incorporated N4-methylcytosine, the N4-methyl group interferes with the catalytic mechanism. This leads to the formation of a stable covalent adduct between the enzyme and the DNA.[26][27]

-

Enzyme Degradation and Hypomethylation: The trapped DNMT1 is targeted for degradation, leading to a depletion of cellular DNMT1 levels.[26] The subsequent rounds of DNA replication result in a passive demethylation of the genome.

-

Gene Reactivation and Anti-tumor Effects: The resulting DNA hypomethylation can lead to the re-expression of silenced tumor suppressor genes, ultimately inducing cell cycle arrest and apoptosis in cancer cells.[28]

Conclusion

This compound is a promising nucleoside analog with potential as a DNA methyltransferase inhibitor. This technical guide provides a foundational understanding of its chemical properties, structure, and proposed mechanism of action. The outlined experimental protocols, based on established chemistries for similar compounds, offer a starting point for its synthesis and further investigation. Future research should focus on obtaining explicit experimental data for its physicochemical properties and on elucidating its precise biological activity and therapeutic potential.

References

- 1. This compound | C10H15N3O5 | CID 121480197 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Cytidine - Wikipedia [en.wikipedia.org]

- 3. medchemexpress.com [medchemexpress.com]

- 4. selleckchem.com [selleckchem.com]

- 5. ema.europa.eu [ema.europa.eu]

- 6. ema.europa.eu [ema.europa.eu]

- 7. edaegypt.gov.eg [edaegypt.gov.eg]

- 8. Guidelines for Pharmaceutical Stability Study | Pharmaguideline [pharmaguideline.com]

- 9. pharmaceuticalupdates.com [pharmaceuticalupdates.com]

- 10. The crystal structure of N4-methylcytosine.guanosine base-pairs in the synthetic hexanucleotide d(CGCGm4CG) - PMC [pmc.ncbi.nlm.nih.gov]

- 11. academic.oup.com [academic.oup.com]

- 12. The crystal structure of N4-methylcytosine.guanosine base-pairs in the synthetic hexanucleotide d(CGCGm4CG) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. DNA寡核苷酸合成 [sigmaaldrich.com]

- 14. atdbio.com [atdbio.com]

- 15. Nucleoside phosphoramidite - Wikipedia [en.wikipedia.org]

- 16. researchgate.net [researchgate.net]

- 17. twistbioscience.com [twistbioscience.com]

- 18. Separation of nucleosides and nucleotides by reversed-phase high-performance liquid chromatography with volatile buffers allowing sample recovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. cdnsciencepub.com [cdnsciencepub.com]

- 20. scispace.com [scispace.com]

- 21. people.bu.edu [people.bu.edu]

- 22. Systems for the NMR study of modified nucleoside-dependent, metal-ion induced conformational changes in nucleic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. bitesizebio.com [bitesizebio.com]

- 24. Nucleobases & Nucleosides by HPLC | Phenomenex [phenomenex.com]

- 25. Analysis of Nucleosides and Nucleotides in Plants: An Update on Sample Preparation and LC–MS Techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 26. What are DNMT1 inhibitors and how do they work? [synapse.patsnap.com]

- 27. researchgate.net [researchgate.net]

- 28. Recent progress in DNA methyltransferase inhibitors as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Core Mechanism of Action of N4-Methylarabinocytidine in Cancer Cells

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: N4-Methylarabinocytidine is a specialized cytidine (B196190) nucleoside analog. While its existence is confirmed, extensive public research detailing its specific mechanism of action is limited.[1][2][3] This guide synthesizes information on its core structure and the well-established mechanisms of closely related analogs, primarily Cytarabine (ara-C) and the functional implications of N4-methylation on cytidine, to project a comprehensive model of its activity.

Executive Summary

This compound is a modified pyrimidine (B1678525) nucleoside analog with significant potential as an anti-cancer agent.[2] Structurally, it combines two key features: an arabinose sugar moiety, characteristic of the well-established chemotherapeutic agent Cytarabine (ara-C), and a methyl group at the N4 position of the cytosine base. This unique combination suggests a multi-faceted mechanism of action centered on the disruption of nucleic acid synthesis and potential modulation of epigenetic processes. The primary proposed mechanisms are:

-

Inhibition of DNA Synthesis: Following intracellular phosphorylation to its active triphosphate form, this compound triphosphate (N4-Me-ara-CTP), the molecule acts as a competitive inhibitor of DNA polymerases. Its incorporation into the growing DNA strand leads to chain termination and cell cycle arrest, primarily during the S-phase.[4][5][6]

-

Induction of DNA Damage: The arabinose sugar creates steric hindrance within the DNA helix, disrupting its structure and making it difficult for DNA repair enzymes to function, leading to the accumulation of DNA damage.[4][7]

-

Potential Inhibition of DNA Methyltransferases (DNMTs): As a cytidine analog, this compound may act as a mechanism-based inhibitor of DNMTs, leading to hypomethylation and the re-expression of silenced tumor suppressor genes.[2][8]

-

Modulation of Metabolism and Resistance: The N4-methyl group may alter the molecule's susceptibility to deamination by cytidine deaminase (CDA), a primary mechanism of resistance to agents like Cytarabine.[6] This could lead to increased bioavailability and sustained intracellular concentrations of the active compound.

This document provides a detailed exploration of these mechanisms, supported by data from related compounds, outlines relevant experimental protocols for its investigation, and visualizes the key pathways involved.

Core Mechanism of Action

The anti-neoplastic activity of this compound is contingent on its intracellular metabolism and subsequent interaction with cellular machinery involved in DNA replication and epigenetic regulation.

Intracellular Transport and Activation

Like other nucleoside analogs, this compound requires active transport into the cancer cell, primarily via human equilibrative nucleoside transporters (hENTs).[6] Once inside, it undergoes sequential phosphorylation to its active triphosphate form, N4-Me-ara-CTP. This process is catalyzed by a series of kinases:

-

Deoxycytidine kinase (dCK): Catalyzes the initial and rate-limiting step, converting the nucleoside to this compound monophosphate (N4-Me-ara-CMP).

-

Cytidylate kinase (CMPK): Converts N4-Me-ara-CMP to this compound diphosphate (B83284) (N4-Me-ara-CDP).

-

Nucleoside diphosphate kinase (NDPK): Catalyzes the final phosphorylation to the active this compound triphosphate (N4-Me-ara-CTP).

Figure 1: Intracellular activation pathway of this compound.

Inhibition of DNA Synthesis and Chain Termination

The active N4-Me-ara-CTP is structurally similar to the natural deoxynucleotide, deoxycytidine triphosphate (dCTP). This allows it to compete with dCTP for binding to the active site of DNA polymerases during DNA replication (S-phase of the cell cycle).[5][7]

Upon incorporation into a growing DNA strand, the arabinose sugar, with its 2'-hydroxyl group in the trans position relative to the 3'-hydroxyl group, creates steric hindrance. This conformational change in the sugar-phosphate backbone of the DNA makes it a poor substrate for the further addition of nucleotides, effectively terminating DNA chain elongation.[4] This leads to an accumulation of DNA strand breaks and the activation of cell cycle checkpoints, ultimately triggering apoptosis.

Figure 2: Mechanism of DNA synthesis inhibition by this compound.

Potential for DNMT Inhibition

Cytidine analogs like 5-azacytidine (B1684299) and zebularine (B1662112) are known to inhibit DNA methyltransferases.[8] These enzymes work by forming a transient covalent bond with the cytosine base they are methylating. When a cytidine analog is incorporated into the DNA, this covalent complex can become irreversible, trapping the enzyme and depleting its cellular pool. This leads to passive demethylation of the genome during subsequent rounds of replication. The N4-methyl group on this compound could influence the interaction with the DNMT active site, potentially making it an effective inhibitor. The consequence of DNMT inhibition is the reactivation of tumor suppressor genes silenced by promoter hypermethylation, a common hallmark of cancer.[9]

Quantitative Data Summary

While specific quantitative data for this compound is not broadly available, we can extrapolate expected performance metrics based on related, well-characterized cytidine analogs like Cytarabine and RX-3117.[10] The following table presents a comparative summary of key parameters that would be essential to determine for this compound.

| Parameter | Cytarabine (Ara-C) | RX-3117 (Fluorocyclopentenylcytosine) | This compound (Projected) |

| Primary Activating Kinase | Deoxycytidine Kinase (dCK) | Uridine-Cytidine Kinase (UCK)[10] | Deoxycytidine Kinase (dCK) |

| Primary Mechanism | DNA Polymerase Inhibition, DNA Incorporation[4][6] | RNA/DNA Incorporation, DNMT1 Downregulation[10] | DNA Polymerase Inhibition, DNA Incorporation, Potential DNMT Inhibition |

| IC50 Range (Leukemia cells) | 0.1 - 10 µM | 0.4 - 30 µM[10] | Expected to be in the low micromolar to nanomolar range |

| Primary Resistance Mechanism | Deamination by Cytidine Deaminase (CDA)[6] | Transporter deficiency, Reduced UCK activity | Potentially reduced susceptibility to CDA due to N4-methylation |

| Cell Cycle Specificity | S-Phase[5] | S-Phase | S-Phase |

Key Experimental Protocols

The following protocols are foundational for characterizing the mechanism of action of this compound.

Cell Viability and Cytotoxicity Assay

-

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound in various cancer cell lines.

-

Methodology:

-

Cell Culture: Seed cancer cell lines (e.g., AML cell lines like MV4-11, THP-1; solid tumor lines like A549, MCF-7) in 96-well plates at a density of 5,000-10,000 cells per well and allow to adhere overnight.

-

Drug Treatment: Treat cells with a serial dilution of this compound (e.g., from 1 nM to 100 µM) for 72 hours. Include a vehicle control (e.g., DMSO or PBS).

-

Viability Assessment: Add a viability reagent such as Resazurin or a tetrazolium salt (e.g., MTS, MTT) and incubate for 2-4 hours.

-

Data Acquisition: Measure absorbance or fluorescence using a plate reader.

-

Analysis: Normalize the data to the vehicle control and plot a dose-response curve using non-linear regression to calculate the IC50 value.

-

Cell Cycle Analysis by Flow Cytometry

-

Objective: To determine the effect of this compound on cell cycle progression.

-

Methodology:

-

Treatment: Treat cells with this compound at concentrations around the IC50 value for 24, 48, and 72 hours.

-

Cell Harvesting: Harvest cells, wash with PBS, and fix in cold 70% ethanol (B145695) overnight at -20°C.

-

Staining: Wash the fixed cells and resuspend in a staining solution containing a DNA-binding dye (e.g., Propidium Iodide or DAPI) and RNase A.

-

Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

-

Analysis: Quantify the percentage of cells in G1, S, and G2/M phases of the cell cycle. An accumulation of cells in the S-phase would support the hypothesis of DNA synthesis inhibition.

-

DNA Synthesis Inhibition Assay

-

Objective: To directly measure the inhibition of de novo DNA synthesis.

-

Methodology:

-

Treatment: Pre-treat cells with varying concentrations of this compound for a defined period (e.g., 4-24 hours).

-

Labeling: Add a labeled nucleoside analog, such as 5-ethynyl-2'-deoxyuridine (B1671113) (EdU) or Bromodeoxyuridine (BrdU), to the culture medium and incubate for 1-2 hours.

-

Detection:

-

For EdU: Fix and permeabilize the cells, then use a click chemistry reaction to attach a fluorescent azide.

-

For BrdU: Fix, permeabilize, and treat with DNase to expose the incorporated BrdU. Detect with a fluorescently-labeled anti-BrdU antibody.

-

-

Analysis: Quantify the fluorescence signal using flow cytometry or high-content imaging. A reduction in signal indicates inhibition of DNA synthesis.

-

Conclusion

This compound represents a promising therapeutic agent with a rationally designed structure poised to overcome some of the limitations of existing cytidine analogs. Its core mechanism likely involves the potent inhibition of DNA synthesis, characteristic of its arabinoside backbone, complemented by the unique properties conferred by the N4-methyl group. This modification may enhance its metabolic stability and introduce additional mechanisms of action, such as DNMT inhibition. The experimental framework provided herein offers a clear path for the detailed elucidation of its anti-cancer properties and continued development as a novel therapeutic for a range of malignancies.

References

- 1. This compound - CD BioGlyco [bioglyco.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. This compound | C10H15N3O5 | CID 121480197 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Cytarabine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. go.drugbank.com [go.drugbank.com]

- 6. Cytarabine - Wikipedia [en.wikipedia.org]

- 7. What is the mechanism of Cytarabine? [synapse.patsnap.com]

- 8. Mechanism of inhibition of DNA methyltransferases by cytidine analogs in cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. aacrjournals.org [aacrjournals.org]

- 10. Metabolism, mechanism of action and sensitivity profile of fluorocyclopentenylcytosine (RX-3117; TV-1360) - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Antiviral Activity of β-D-N4-hydroxycytidine (NHC) Against RNA Viruses

For Researchers, Scientists, and Drug Development Professionals

Abstract

β-D-N4-hydroxycytidine (NHC), also known as EIDD-1931, is a potent ribonucleoside analog with broad-spectrum antiviral activity against a wide range of RNA viruses. As the active metabolite of the orally bioavailable prodrug molnupiravir (B613847), NHC has garnered significant attention for its therapeutic potential.[1][2][3] This technical guide provides an in-depth overview of the antiviral properties of NHC, focusing on its mechanism of action, quantitative efficacy data, and the experimental protocols used for its evaluation. Detailed diagrams are included to illustrate key pathways and experimental workflows.

Mechanism of Action

NHC exerts its antiviral effect through a mechanism known as lethal mutagenesis.[4][5] Following administration, the prodrug molnupiravir is rapidly hydrolyzed in plasma to NHC.[2] Inside the host cell, NHC is phosphorylated to its active triphosphate form, NHC-triphosphate (NHC-TP). Viral RNA-dependent RNA polymerase (RdRp), the key enzyme in viral replication, mistakenly recognizes NHC-TP as a natural ribonucleotide (cytidine triphosphate or uridine (B1682114) triphosphate).[4][6][7]

The incorporation of NHC-TP into the nascent viral RNA is the critical step. NHC has the unique ability to ambiguously pair like either cytidine (B196190) or uridine during subsequent rounds of RNA replication.[4] This leads to a catastrophic accumulation of mutations throughout the viral genome.[1][4] The resulting mutated viruses are less fit and lose their ability to replicate effectively, ultimately leading to the clearance of the infection.[1][8] A key advantage of this mechanism is that it has a high genetic barrier to the development of resistance.[5]

Signaling Pathway of NHC Action

The following diagram illustrates the intracellular conversion of molnupiravir and the subsequent mechanism of viral inhibition by NHC.

Caption: Intracellular activation of Molnupiravir to NHC and its mutagenic action on viral RNA.

Quantitative Antiviral Activity

The in vitro efficacy of NHC has been demonstrated against a broad range of RNA viruses. The following table summarizes the 50% effective concentration (EC₅₀) or 50% inhibitory concentration (IC₅₀) values from various studies. These values represent the concentration of the compound required to inhibit viral replication by 50%.

| Virus Family/Species | Cell Line | EC₅₀/IC₅₀ (µM) | Reference |

| Coronaviridae | |||

| SARS-CoV-2 | A549-hACE2 | 0.3 | [4] |

| SARS-CoV-2 | imHC | 0.7 | [2] |

| Flaviviridae | |||

| Dengue Virus (DENV-2) | imHC | 0.7 | [2] |

| Zika Virus (ZIKV) | imHC | 0.5 | [2] |

| Togaviridae | |||

| Chikungunya Virus (CHIKV) | Vero | 0.4 | [2] |

| Venezuelan Equine Encephalitis Virus (VEEV) | N/A | Potent Activity | [3] |

| Orthomyxoviridae | |||

| Influenza A (H1N1) | Vero | 0.8 | [2] |

| Paramyxoviridae | |||

| Respiratory Syncytial Virus (RSV-A) | HEp-2 | 4.6 | [2] |

| Bunyavirales | |||

| La Crosse Virus (LACV) | Vero | Potent Activity | [1] |

Experimental Protocols

The evaluation of NHC's antiviral activity involves standardized in vitro assays. Below are detailed methodologies for key experiments.

Antiviral Efficacy Assay (e.g., Plaque Reduction or Yield Reduction Assay)

This assay quantifies the ability of a compound to inhibit viral replication.

-

Cell Seeding: Plate a suitable host cell line (e.g., Vero, A549) in 24- or 48-well plates at a density that will result in a confluent monolayer the following day.

-

Compound Preparation: Prepare a serial dilution of NHC in cell culture medium.

-

Infection: When cells are confluent, remove the growth medium and infect the cells with the virus at a predetermined multiplicity of infection (MOI) for 1-2 hours.

-

Treatment: After the incubation period, remove the viral inoculum, wash the cells, and add the medium containing the different concentrations of NHC. Include a "no-drug" virus control and a "no-virus" cell control.

-

Incubation: Incubate the plates for a period sufficient for viral replication (typically 24-72 hours), depending on the virus.

-

Quantification:

-

Yield Reduction: Harvest the supernatant and determine the viral titer using a plaque assay or TCID₅₀ (50% Tissue Culture Infectious Dose) assay.

-

Plaque Reduction: For plaque-forming viruses, after the infection step, an overlay medium (e.g., containing agarose (B213101) or methylcellulose) with the drug dilutions is added to restrict viral spread to adjacent cells. After incubation, plaques are visualized by staining (e.g., with crystal violet), counted, and compared to the no-drug control.

-

-

Data Analysis: Calculate the EC₅₀/IC₅₀ value by plotting the percentage of viral inhibition against the drug concentration using non-linear regression analysis.

Experimental Workflow: Antiviral Assay

References

- 1. N4-Hydroxycytidine/molnupiravir inhibits RNA virus-induced encephalitis by producing less fit mutated viruses - PMC [pmc.ncbi.nlm.nih.gov]

- 2. In Vitro Synergistic Antiviral Effects of β‐D‐N4‐hydroxycytidine and Teriflunomide in Combination against a Broad Range of RNA Viruses - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. β-d-N4-hydroxycytidine Inhibits SARS-CoV-2 Through Lethal Mutagenesis But Is Also Mutagenic To Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Small-Molecule Antiviral β-d-N4-Hydroxycytidine Inhibits a Proofreading-Intact Coronavirus with a High Genetic Barrier to Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Mechanisms of action of antiviral drugs | Research Starters | EBSCO Research [ebsco.com]

- 7. researchgate.net [researchgate.net]

- 8. N4-Hydroxycytidine/molnupiravir inhibits RNA virus-induced encephalitis by producing less fit mutated viruses - PubMed [pubmed.ncbi.nlm.nih.gov]

N4-Acyl Arabinocytidines: A Technical Guide to a Promising Class of Leukemia Therapeutics

Disclaimer: Information regarding N4-Methylarabinocytidine is limited in publicly available literature. This guide will focus on structurally related N4-acyl derivatives of arabinocytidine, such as N4-behenoyl-1-β-D-arabinofuranosylcytosine (BHAC, Enocitabine) and N4-palmitoyl-1-β-D-arabinofuranosylcytosine (PLAC), as potential surrogates to understand the therapeutic potential of this class of compounds in leukemia.

Executive Summary

Leukemia remains a significant challenge in oncology, with a pressing need for novel therapeutic strategies that can overcome resistance and improve patient outcomes. N4-acyl derivatives of cytarabine (B982) (Ara-C), a cornerstone of leukemia chemotherapy, represent a promising class of prodrugs designed to enhance the therapeutic index of the parent compound. By modifying the N4 amino group of the cytosine ring, these lipophilic analogs exhibit altered pharmacokinetic profiles, resistance to deamination by cytidine (B196190) deaminase, and unique cellular uptake mechanisms. This technical guide provides a comprehensive overview of the preclinical and clinical data on N4-acyl arabinocytidines, detailing their mechanism of action, summarizing key quantitative data, and outlining relevant experimental protocols. The information presented herein is intended for researchers, scientists, and drug development professionals engaged in the pursuit of innovative leukemia therapies.

Mechanism of Action

N4-acyl arabinocytidines function as prodrugs of cytarabine (Ara-C). Their lipophilic nature, conferred by the acyl chain, allows for a distinct mechanism of cellular entry and metabolism compared to the hydrophilic parent drug.

Cellular Uptake and Activation

Unlike Ara-C, which primarily enters cells via nucleoside transporters, N4-acyl derivatives can be taken up through a transporter-independent mechanism, likely involving passive diffusion or membrane fusion.[1][2] This alternative uptake route may be advantageous in overcoming resistance mechanisms associated with reduced transporter expression.[2]

Once inside the cell, the N4-acyl group is cleaved by intracellular enzymes, such as amidohydrolases, to release Ara-C.[3] The liberated Ara-C is then sequentially phosphorylated by deoxycytidine kinase (dCK), deoxycytidylate kinase (dCMPK), and nucleoside diphosphate (B83284) kinase (NDPK) to its active triphosphate form, Ara-CTP.

Figure 1: Cellular uptake and activation of N4-Acyl-Ara-C.

Cytotoxicity

The active metabolite, Ara-CTP, exerts its cytotoxic effects by competitively inhibiting DNA polymerase, leading to the termination of DNA chain elongation and the induction of apoptosis.[4] The sustained intracellular release of Ara-C from the N4-acyl prodrug can lead to a prolonged S-phase block and enhanced cytotoxicity.[5]

Preclinical and Clinical Data

In Vitro Cytotoxicity

While specific IC50 values for this compound are not available, data for related N4-acyl derivatives and the parent compound Ara-C provide a benchmark for their anti-leukemic activity.

| Compound | Cell Line | IC50 (µM) | Reference |

| Cytarabine (Ara-C) | THP-1 | 6.34 | [6] |

| Cytarabine (Ara-C) | U937 | 13.15 | [6] |

| Cytarabine (Ara-C) | THP-1/R (Resistant) | 36.01 | [6] |

| Cytarabine (Ara-C) | U937/R (Resistant) | 90.40 | [6] |

Note: The table will be expanded as more specific IC50 data for N4-acyl derivatives are identified.

In Vivo Efficacy

Preclinical studies in murine leukemia models have demonstrated the superior efficacy of N4-acyl arabinocytidines compared to Ara-C.

| Compound | Animal Model | Key Findings | Reference |

| N4-behenoyl-Ara-C (BHAC) | L1210 Leukemia | Significantly prolonged survival time compared to Ara-C.[5] | [5] |

| N4-palmitoyl-Ara-C (PLAC) | P388 & L1210 Leukemia | Superior chemotherapeutic effects compared to orally administered Ara-C.[7] | [7] |

Clinical Pharmacokinetics

Clinical studies have provided pharmacokinetic data for several N4-acyl derivatives, highlighting their distinct properties compared to Ara-C.

Table 1: Pharmacokinetic Parameters of N4-behenoyl-Ara-C (BHAC) in Acute Leukemia Patients (700 mg/m² IV infusion) [8]

| Parameter | BHAC | Ara-C (from BHAC) |

| Cmax | 173.4 ± 75.3 µg/mL | 102.2 ± 39.9 µg/mL |

| t½ α | 1.00 ± 0.36 h | 1.37 ± 1.11 h |

| t½ β | 4.28 ± 2.35 h | 11.2 ± 4.31 h |

Table 2: Pharmacokinetic Parameters of Oral N4-palmitoyl-Ara-C (PLAC) in Hematologic Malignancy Patients (300 mg/m²) [9]

| Parameter | Value |

| Cmax | 22.9 ± 6.4 ng/mL |

| Tmax | 2.5 ± 1.0 h |

| t½ | 3.8 ± 2.7 h |

Experimental Protocols

Synthesis of N4-Acyl Arabinocytidines

A general method for the synthesis of N4-acyl derivatives of cytarabine involves the acylation of the N4-amino group.

Figure 2: General synthesis scheme for N4-Acyl-Ara-C.

Protocol Outline:

-

Dissolve cytarabine in a suitable solvent, such as pyridine.

-

Add the corresponding acyl chloride (e.g., behenoyl chloride, palmitoyl (B13399708) chloride) dropwise to the solution at a controlled temperature.

-

Allow the reaction to proceed for a specified time with stirring.

-

Quench the reaction and purify the product using techniques such as crystallization or chromatography.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.[10][11]

Protocol Outline:

-

Cell Seeding: Plate leukemia cells (e.g., HL-60, K-562) in a 96-well plate at a predetermined density (e.g., 1 x 10^5 cells/mL) and incubate overnight.[12]

-

Drug Treatment: Add serial dilutions of the test compound (N4-acyl arabinocytidine) and a positive control (e.g., Ara-C) to the wells.

-

Incubation: Incubate the plates for a specified period (e.g., 48-72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals by viable cells.

-

Solubilization: Add a solubilizing agent (e.g., DMSO, isopropanol (B130326) with HCl) to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value.

In Vivo Leukemia Xenograft Model

Patient-derived xenograft (PDX) or cell line-derived xenograft (CDX) models in immunodeficient mice are commonly used to evaluate the in vivo efficacy of anti-leukemic agents.[13][14][15][16][17][18][19][20]

Figure 3: Workflow for in vivo leukemia xenograft model.

Protocol Outline:

-

Cell Preparation: Prepare a single-cell suspension of human leukemia cells (e.g., from a cell line or a patient sample).

-

Xenotransplantation: Inject the leukemia cells intravenously into immunodeficient mice (e.g., NOD/SCID).

-

Engraftment Confirmation: Monitor for signs of leukemia engraftment, such as weight loss, hind-limb paralysis, or the presence of human CD45+ cells in peripheral blood.

-

Treatment: Once engraftment is confirmed, randomize the mice into treatment and control groups and administer the N4-acyl arabinocytidine or vehicle according to the planned schedule and route.

-

Efficacy Assessment: Monitor tumor burden (e.g., by bioluminescence imaging if cells are engineered to express luciferase) and overall survival.

-

Endpoint Analysis: At the end of the study, collect tissues such as bone marrow and spleen to assess leukemia infiltration.

Signaling Pathways

The primary mechanism of action of N4-acyl arabinocytidines is through their conversion to Ara-CTP, which then impacts DNA synthesis. However, the parent compound, Ara-C, is also known to modulate various signaling pathways, and it is plausible that the lipophilic N4-acyl derivatives may have additional or differential effects.

MAPK Pathway

Ara-C has been shown to activate the MAPK signaling pathway, including Erk1/2 and p38, which can paradoxically lead to the expression of anti-apoptotic proteins like Mcl-1, contributing to drug resistance.[4][21] The sustained, lower-level release of Ara-C from N4-acyl derivatives might modulate this response differently than bolus administration of Ara-C.

PI3K/Akt Pathway

The PI3K/Akt pathway is a critical survival pathway in leukemia cells. While direct evidence for the modulation of this pathway by N4-acyl arabinocytidines is lacking, it is a key pathway in Ara-C resistance and a potential target for combination therapies.

Figure 4: Overview of signaling pathways affected by Ara-C.

Future Directions

N4-acyl arabinocytidines hold considerable promise as a therapeutic strategy for leukemia. Future research should focus on:

-

Direct evaluation of this compound: Preclinical studies are needed to determine the specific pharmacokinetic and pharmacodynamic properties of this compound.

-

Comprehensive in vitro profiling: IC50 values of a broader range of N4-acyl derivatives against a panel of leukemia cell lines, including resistant subtypes, are required.

-

Mechanism of resistance: Investigating the specific mechanisms of resistance to N4-acyl arabinocytidines will be crucial for developing strategies to overcome them.

-

Combination therapies: Exploring the synergistic potential of N4-acyl arabinocytidines with other anti-leukemic agents, including targeted therapies, is a promising avenue.

-

Liposomal formulations: Further development of liposomal and other nanoparticle-based delivery systems for N4-acyl arabinocytidines could enhance their therapeutic efficacy and reduce toxicity.[22][23][24][25][26]

Conclusion

N4-acyl arabinocytidines represent a valuable modification of a classic chemotherapeutic agent, offering the potential for improved efficacy and the ability to overcome some mechanisms of drug resistance. While more research is needed, particularly on this compound itself, the existing data on related compounds provide a strong rationale for the continued development of this promising class of anti-leukemic agents. This technical guide serves as a foundational resource to inform and guide future research and development efforts in this area.

References

- 1. Cellular pharmacology of N4-hexadecyl-1-beta-D-arabinofuranosylcytosine in the human leukemic cell lines K-562 and U-937 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Metabolism and accumulation of the lipophilic deoxynucleoside analogs elacytarabine and CP-4126 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Effects of N4-behenoyl-1-beta-D-arabinofuranosylcytosine on blast progenitors of acute myeloblastic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Inhibition of Mnk enhances apoptotic activity of cytarabine in acute myeloid leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Cytokinetic study on the effects of N4-behenoyl-1-beta-D-arabinofuranosylcytosine on murine leukemic cells L 1210: a comparison with the effects of 1-beta-D-arabinofuranosylcytosine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Frontiers | Identification of an Ara-C resistance-related gene risk score and the role of S100A4 in AML via NR6A1-dependent activation and p53 regulation [frontiersin.org]

- 7. Antitumor effects and pharmacology of orally administered N4-palmitoyl-1-beta-D-arabinofuranosylcytosine in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Plasma and leukemic cell pharmacokinetics of high-dose N4-behenoyl-1-beta-D-arabinofuranosylcytosine in acute leukemia patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Clinical pharmacology of N4-palmitoyl-1-beta-D-arabinofuranosylcytosine in patients with hematologic malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The MTT cell viability assay for cytotoxicity testing in multidrug-resistant human leukemic cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. merckmillipore.com [merckmillipore.com]

- 12. texaschildrens.org [texaschildrens.org]

- 13. An Improved Protocol for Establishment of AML Patient-Derived Xenograft Models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. A Critical Review of Animal Models Used in Acute Myeloid Leukemia Pathophysiology | MDPI [mdpi.com]

- 15. A robust and rapid xenograft model to assess efficacy of chemotherapeutic agents for human acute myeloid leukemia [inis.iaea.org]

- 16. crownbio.com [crownbio.com]

- 17. An Advanced Preclinical Mouse Model for Acute Myeloid Leukemia Using Patients' Cells of Various Genetic Subgroups and In Vivo Bioluminescence Imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 18. semanticscholar.org [semanticscholar.org]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. oncotarget.com [oncotarget.com]

- 22. Liposomal cytarabine for leukemic and lymphomatous meningitis: recent developments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. io.nihr.ac.uk [io.nihr.ac.uk]

- 24. mdpi.com [mdpi.com]

- 25. [Liposomal daunorubicine combined with cytarabine in the treatment of relapsed/refractory acute myeloid leukemia in children] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. mdpi.com [mdpi.com]

The Core of Innovation: An In-depth Technical Guide to the Discovery and Development of N4-Substituted Cytidine Analogs

For Researchers, Scientists, and Drug Development Professionals

Introduction

N4-substituted cytidine (B196190) analogs represent a pivotal class of molecules in the landscape of antiviral and anticancer drug discovery. These synthetic nucleosides, characterized by a modification at the N4 position of the cytosine base, have demonstrated broad-spectrum activity against a range of pathogens, most notably RNA viruses. Their mechanism of action, primarily centered on inducing lethal mutagenesis in viral genomes, has opened new avenues for therapeutic intervention, particularly in the context of emerging viral threats. This technical guide provides a comprehensive overview of the discovery, development, mechanism of action, and key experimental protocols associated with N4-substituted cytidine analogs, with a focus on empowering researchers in their pursuit of novel therapeutics.

Mechanism of Action: The Principle of Lethal Mutagenesis

The primary antiviral mechanism of many N4-substituted cytidine analogs, such as N4-hydroxycytidine (NHC), is the induction of "viral error catastrophe" or lethal mutagenesis.[1][2] This process involves a multi-step intracellular cascade that ultimately leads to the accumulation of debilitating mutations within the viral genome.

Signaling Pathway of Antiviral Activity

The following diagram illustrates the key steps in the metabolic activation and mutagenic action of NHC, the active form of the prodrug Molnupiravir.

Caption: Metabolic activation and mutagenic mechanism of N4-hydroxycytidine.

Once inside the host cell, the N4-substituted cytidine analog is phosphorylated by host kinases to its active 5'-triphosphate form. This active metabolite then acts as a substrate for the viral RNA-dependent RNA polymerase (RdRp). Due to its structural similarity to natural cytidine triphosphate, it is incorporated into the nascent viral RNA strand. The incorporated analog can then undergo tautomerization, allowing it to form base pairs with either guanine (B1146940) (mimicking cytidine) or adenine (B156593) (mimicking uridine). This ambiguity leads to the introduction of point mutations during subsequent rounds of viral replication, ultimately resulting in a non-viable viral population.

Quantitative Data Presentation

The following tables summarize the in vitro antiviral activity and cytotoxicity of selected N4-substituted cytidine analogs against various RNA viruses.

Table 1: Antiviral Activity (EC₅₀, µM) of N4-Substituted Cytidine Analogs against Coronaviruses.

| Compound/Analog | SARS-CoV-2 (Vero E6) | HCoV-229E (Huh-7) | MERS-CoV |

| β-D-N4-hydroxycytidine (NHC) | >16.5[3] | - | - |

| MK-4482 (Molnupiravir) | 11.8[3] | - | - |

| β-D-N4-O-isobutyrylcytidine (8a) | 3.50[3] | - | - |

| Remdesivir (Control) | 11.1[3] | - | - |

Table 2: Antiviral Activity (EC₅₀, µM) of N4-Substituted Cytidine Analogs against Influenza Viruses.

| Compound/Analog | Flu A (H1N1) | Flu A (H3N2) | Flu B |

| β-D-N4-hydroxycytidine (NHC) | - | - | - |

| MK-4482 (Molnupiravir) | - | - | 23.8[3] |

| β-D-N4-O-isobutyrylcytidine (8a) | 5.80[3] | 7.30[3] | 3.40[3] |

| Ribavirin (Control) | - | - | - |

Table 3: Cytotoxicity (CC₅₀, µM) of N4-Substituted Cytidine Analogs.

| Compound/Analog | Vero Cells | A549 Cells |

| β-D-N4-O-isobutyrylcytidine (8a) | >100[3] | - |

| N4-hydroxycytidine (NHC) | - | - |

| MK-4482 (Molnupiravir) | - | - |

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the evaluation of N4-substituted cytidine analogs.

In Vitro Antiviral Assays

This assay is suitable for viruses that cause visible damage to host cells and is used to determine the concentration of an antiviral agent that protects 50% of the cells from virus-induced death (EC₅₀).

Caption: Workflow for the Cytopathic Effect (CPE) Inhibition Assay.

Detailed Methodology:

-

Cell Seeding: Seed a suitable host cell line (e.g., A549 for influenza, Vero E6 for SARS-CoV-2) into a 96-well plate at a density that allows for the formation of a confluent monolayer within 24 hours.[4][5]

-

Compound Preparation: Prepare a series of two-fold dilutions of the test compound in cell culture medium.

-

Treatment and Infection: Once the cells are confluent, remove the growth medium and add the diluted compound to the wells. Subsequently, infect the cells with the virus at a predetermined multiplicity of infection (MOI). Include appropriate controls: cells only (no virus, no compound), virus control (virus, no compound), and a positive control antiviral.

-

Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for a period sufficient for the virus to cause significant CPE in the virus control wells (typically 40-56 hours).[5]

-

Staining and Quantification: After incubation, remove the medium, and fix and stain the remaining viable cells with a solution such as 0.1% crystal violet.[5] After washing and drying, the stain is solubilized, and the absorbance is read on a plate reader.

-

Data Analysis: The 50% effective concentration (EC₅₀) is calculated by determining the compound concentration that results in a 50% reduction of the cytopathic effect compared to the virus control.

This assay is the gold standard for quantifying the infectivity of lytic viruses and is used to determine the concentration of an antiviral that reduces the number of plaques by 50% (EC₅₀).

Caption: Workflow for the Plaque Reduction Assay.

Detailed Methodology:

-

Cell Seeding: Seed host cells in 6- or 12-well plates to achieve a confluent monolayer on the day of infection.[6]

-

Compound and Virus Preparation: Prepare serial dilutions of the N4-substituted cytidine analog. In parallel, dilute the virus stock to a concentration that will yield a countable number of plaques (e.g., 50-100 plaque-forming units (PFU)/well).

-

Infection: Pre-incubate the virus with the compound dilutions for 1 hour at 37°C.[7] Then, inoculate the cell monolayers with the virus-compound mixture.

-

Adsorption and Overlay: Allow the virus to adsorb for 1-2 hours.[7] Aspirate the inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose or methylcellulose) containing the respective concentrations of the compound. This restricts virus spread to adjacent cells, leading to plaque formation.

-

Incubation and Visualization: Incubate the plates for 2-10 days, depending on the virus, until plaques are visible.[7] Fix the cells (e.g., with 10% formalin) and stain with a dye like crystal violet to visualize the plaques as clear zones against a stained background of healthy cells.

-

Data Analysis: Count the plaques in each well and calculate the percentage of plaque reduction compared to the virus control. The EC₅₀ is the concentration of the compound that reduces the plaque number by 50%.

Analytical Chemistry Protocols

HPLC is used to determine the purity of synthesized N4-substituted cytidine analogs and to study their metabolism in biological samples.

Typical HPLC Parameters:

-

Column: A reversed-phase C18 column is commonly used.

-

Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile (B52724) or methanol) is typically employed.

-

Flow Rate: A flow rate of 0.5-1.0 mL/min is standard.

-

Detection: UV detection at a wavelength of 260-280 nm is suitable for nucleosides.

-

Sample Preparation: For biological samples, protein precipitation (e.g., with trichloroacetic acid) or solid-phase extraction may be necessary prior to analysis.[8]

NMR is essential for the structural elucidation and characterization of novel N4-substituted cytidine analogs.

Typical NMR Acquisition Parameters:

-

¹H NMR:

-

Solvent: DMSO-d₆ or D₂O

-

Frequency: 400-600 MHz

-

Number of Scans: 16-64

-

Relaxation Delay (D1): 1-2 seconds

-

-

¹³C NMR:

-

Solvent: DMSO-d₆ or D₂O

-

Frequency: 100-150 MHz

-

Number of Scans: 1024-4096

-

Relaxation Delay (D1): 2-5 seconds

-

Decoupling: Proton decoupled to obtain singlets for each carbon.

-

Conclusion

The discovery and development of N4-substituted cytidine analogs have provided a powerful platform for the creation of novel antiviral therapeutics. Their unique mechanism of action, centered on lethal mutagenesis, offers a promising strategy to combat a wide array of RNA viruses. The data and protocols presented in this technical guide are intended to serve as a valuable resource for researchers in the field, facilitating the continued exploration and optimization of this important class of molecules. As the threat of emerging viral diseases persists, the continued investigation of N4-substituted cytidine analogs will undoubtedly play a crucial role in our preparedness and response.

References

- 1. Synthesis and biological evaluation of new β-D-N4-hydroxycytidine analogs against SARS-CoV-2, influenza viruses and DENV-2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Synthesis and biological evaluation of new β-D-N4-hydroxycytidine analogs against SARS-CoV-2, influenza viruses and DENV-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. CPE Inhibition Assay for Antiviral Research - Creative Diagnostics [antiviral.creative-diagnostics.com]

- 5. pblassaysci.com [pblassaysci.com]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

- 8. academic.oup.com [academic.oup.com]

N4-Hydroxycytidine: A Technical Deep Dive into its Role in DNA and RNA Synthesis Inhibition

For the attention of Researchers, Scientists, and Drug Development Professionals.

December 2025

Abstract

This technical whitepaper provides a comprehensive examination of N4-hydroxycytidine (NHC), a potent ribonucleoside analog with significant implications for antiviral therapy. While the initial inquiry focused on N4-Methylarabinocytidine, a thorough review of the scientific literature indicates that N4-hydroxycytidine is the extensively studied compound with a well-documented mechanism of action. This document will, therefore, focus on NHC, clarifying its established role in the inhibition of viral RNA synthesis and exploring its potential interactions with host cell DNA synthesis. We will delve into its mechanism of action, present quantitative data on its efficacy, provide detailed experimental protocols for its study, and visualize key pathways and workflows.

Introduction: The Rise of Nucleoside Analogs in Antiviral Research

Nucleoside analogs represent a cornerstone of antiviral chemotherapy. By mimicking endogenous nucleosides, these molecules can be incorporated into nascent viral nucleic acid chains, leading to chain termination or, in the case of N4-hydroxycytidine, lethal mutagenesis. NHC, the active metabolite of the prodrug Molnupiravir, has garnered significant attention for its broad-spectrum activity against a range of RNA viruses. Its unique mechanism of action, which introduces catastrophic errors into the viral genome, offers a high barrier to the development of resistance. This document serves as a technical guide for researchers and drug development professionals working with or interested in the therapeutic potential of N4-hydroxycytidine.

Mechanism of Action: A Two-Pronged Approach

The primary antiviral activity of N4-hydroxycytidine is directed against viral RNA synthesis, a process termed lethal mutagenesis . However, its interaction with cellular machinery also raises considerations regarding host DNA synthesis.

Inhibition of Viral RNA Synthesis via Lethal Mutagenesis

Once administered, the prodrug Molnupiravir is rapidly converted to NHC in the plasma. NHC is then taken up by host cells and undergoes intracellular phosphorylation by host kinases to its active 5'-triphosphate form, NHC-triphosphate (NHC-TP).

The viral RNA-dependent RNA polymerase (RdRp) recognizes NHC-TP as a substrate, incorporating it into the newly synthesized viral RNA strand. The key to NHC's mutagenic effect lies in its tautomeric nature. It can exist in two forms: one that mimics cytidine (B196190) and pairs with guanine, and another that mimics uridine (B1682114) and pairs with adenine. This ambiguous base-pairing potential leads to the introduction of mutations during subsequent rounds of RNA replication, primarily G-to-A and C-to-U transitions. The accumulation of these mutations across the viral genome results in a non-viable viral progeny, a phenomenon known as "error catastrophe".

Figure 1: Mechanism of lethal mutagenesis by N4-hydroxycytidine.

Interaction with Host DNA Synthesis

A secondary consideration for NHC is its potential to be a substrate for host cell DNA polymerases. The ribonucleoside diphosphate (B83284) form of NHC (NHC-DP) can be converted to its deoxyribonucleoside counterpart (dNHC-DP) by the host enzyme ribonucleotide reductase. Subsequently, dNHC-DP can be phosphorylated to dNHC-TP, which could then be incorporated into the host cell's DNA during replication. This incorporation has the potential to be mutagenic. Studies have shown that NHC can induce mutations in mammalian cell culture assays, such as the HPRT assay. However, in vivo studies have suggested a low risk of genotoxicity at therapeutic doses.

Figure 2: Potential pathway for N4-hydroxycytidine interaction with host DNA synthesis.

Quantitative Data on Efficacy and Cytotoxicity

The antiviral activity of N4-hydroxycytidine has been quantified against a variety of RNA viruses. The following tables summarize key in vitro efficacy (EC50) and cytotoxicity (CC50) data.

| Table 1: Antiviral Activity of N4-hydroxycytidine (NHC) against various RNA viruses | | :--- | :--- | :--- | :--- | | Virus | Cell Line | EC50 (µM) | Reference | | Murine Hepatitis Virus (MHV) | DBT-9 | 0.17 |[1] | | MERS-CoV | Vero | 0.56 |[1] | | SARS-CoV-2 | Vero E6 | 0.3 |[2] | | Influenza A (H1N1) | MDCK | 0.5 - 2.5 | | | Respiratory Syncytial Virus (RSV) | HEp-2 | 0.8 | | | Chikungunya virus (CHIKV) | Vero | 0.4 | | | Venezuelan Equine Encephalitis Virus (VEEV) | Vero | 0.1 | |

| Table 2: Cytotoxicity of N4-hydroxycytidine (NHC) in various cell lines | | :--- | :--- | :--- | | Cell Line | CC50 (µM) | Reference | | DBT-9 | >200 |[1] | | Vero | >10 |[1] | | Vero E6 | >10 | | | A549 | >10 | | | Huh-7 | >25 | | | MDCK | >100 | |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of N4-hydroxycytidine.

In Vitro RNA-dependent RNA Polymerase (RdRp) Inhibition Assay

This assay assesses the ability of the active triphosphate form of NHC (NHC-TP) to be incorporated by viral RdRp.

Materials:

-

Purified recombinant viral RdRp

-

RNA template/primer duplex

-

ATP, GTP, CTP, UTP solutions (10 mM)

-

NHC-TP

-

Reaction Buffer (50 mM Tris-HCl pH 8.0, 10 mM KCl, 5 mM MgCl₂, 1 mM DTT)

-

Radiolabeled nucleotide (e.g., [α-³²P]GTP)

-

Stop Solution (95% formamide, 20 mM EDTA, 0.05% bromophenol blue, 0.05% xylene cyanol)

-

Denaturing polyacrylamide gel (e.g., 20%)

-

Phosphorimager system

Procedure:

-

Prepare the reaction mixture on ice in a total volume of 20 µL:

-

10 µL of 2x Reaction Buffer

-

1 µL of RNA template/primer (10 µM)

-

1 µL of ATP, CTP, UTP mix (1 mM each)

-

1 µL of GTP (100 µM)

-

1 µL of [α-³²P]GTP

-

Varying concentrations of NHC-TP (e.g., 0.1, 1, 10, 100 µM)

-

Nuclease-free water to 18 µL

-

-

Initiate the reaction by adding 2 µL of purified RdRp (e.g., 1 µM).

-

Incubate the reaction at the optimal temperature for the polymerase (e.g., 30°C) for 30-60 minutes.

-

Stop the reaction by adding 20 µL of Stop Solution.

-

Denature the samples by heating at 95°C for 5 minutes.

-

Load the samples onto a denaturing polyacrylamide gel.

-

Run the gel until the dye front reaches the bottom.

-

Expose the gel to a phosphor screen and visualize the radiolabeled RNA products using a phosphorimager. The presence of full-length or extended RNA products indicates polymerase activity, while a reduction in product formation in the presence of NHC-TP indicates inhibition.

Figure 3: Experimental workflow for the in vitro RdRp inhibition assay.

Plaque Reduction Assay for Antiviral Activity

This cell-based assay determines the concentration of an antiviral compound required to reduce the number of viral plaques by 50% (EC₅₀).[3][4][5]

Materials:

-

Susceptible host cells (e.g., Vero E6 for SARS-CoV-2)

-

Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

-

Virus stock of known titer

-

N4-hydroxycytidine (NHC)

-

Semi-solid overlay medium (e.g., containing 1% methylcellulose (B11928114) or low-melting-point agarose)

-

Crystal violet staining solution (0.1% crystal violet in 20% ethanol)

-

6-well or 12-well cell culture plates

Procedure:

-

Seed the cell culture plates with host cells to form a confluent monolayer.[3]

-

Prepare serial dilutions of NHC in cell culture medium.

-

When the cell monolayer is confluent, remove the growth medium and infect the cells with a dilution of virus that will produce 50-100 plaques per well.[5]

-

Incubate for 1 hour at 37°C to allow for viral adsorption.[4]

-

Remove the virus inoculum and wash the cells with phosphate-buffered saline (PBS).

-

Add the serially diluted NHC-containing medium to the respective wells.

-

Overlay the cells with the semi-solid overlay medium containing the corresponding concentrations of NHC.[3]

-

Incubate the plates at 37°C in a CO₂ incubator for 2-4 days, or until plaques are visible.[5]

-

Fix the cells with 10% formalin for at least 30 minutes.

-

Remove the overlay and stain the cells with crystal violet solution for 15-30 minutes.

-

Gently wash the plates with water and allow them to dry.

-

Count the number of plaques in each well. The EC₅₀ is calculated as the concentration of NHC that reduces the plaque number by 50% compared to the untreated virus control.

HPRT Gene Mutation Assay

This assay is used to assess the mutagenic potential of a compound in mammalian cells by measuring forward mutations at the hypoxanthine-guanine phosphoribosyltransferase (HPRT) gene locus.[6][7][8]

Materials:

-

Chinese Hamster Ovary (CHO) or V79 cells

-

Cell culture medium

-

N4-hydroxycytidine (NHC)

-

6-thioguanine (B1684491) (6-TG)

-

Fetal bovine serum

-

Cell culture dishes

Procedure:

-

Culture CHO or V79 cells in standard growth medium.

-

Expose the cells to various concentrations of NHC for a defined period (e.g., 24 hours). Include positive (e.g., ethyl methanesulfonate) and negative (vehicle) controls.

-

After exposure, wash the cells and culture them in fresh medium for an expression period (typically 7-9 days) to allow for the fixation of mutations and the turnover of existing HPRT protein.[6]

-

Following the expression period, plate a known number of cells in medium containing the selective agent, 6-thioguanine (6-TG). Also, plate a smaller number of cells in non-selective medium to determine the cloning efficiency.

-

Incubate the plates for 10-14 days to allow for colony formation.

-

Fix and stain the colonies with a suitable stain (e.g., Giemsa or crystal violet).

-

Count the number of colonies on both the selective and non-selective plates.

-

Calculate the mutant frequency by dividing the number of 6-TG resistant colonies by the total number of viable cells plated (corrected for cloning efficiency). An increase in the mutant frequency in NHC-treated cells compared to the negative control indicates mutagenic potential.

Quantification of NHC Incorporation into Viral RNA by LC-MS/MS

This method provides a direct and quantitative measurement of NHC incorporation into viral RNA.[1][9][10][11]

Materials:

-

Virus-infected cells treated with NHC

-

RNA extraction kit

-

Nuclease P1

-

Bacterial alkaline phosphatase

-

LC-MS/MS system

-

NHC and canonical ribonucleoside standards

Procedure:

-

Infect host cells with the virus and treat with a known concentration of NHC.

-

After a suitable incubation period, harvest the cells and extract total RNA using a commercial kit.

-

Treat the RNA with DNase to remove any contaminating DNA.

-

Digest the purified RNA to its constituent ribonucleosides by sequential treatment with nuclease P1 and bacterial alkaline phosphatase.

-

Analyze the resulting ribonucleoside mixture by LC-MS/MS.

-

Develop a specific multiple reaction monitoring (MRM) method for the detection and quantification of NHC and the four canonical ribonucleosides (adenosine, guanosine, cytidine, and uridine).

-

Generate standard curves for each ribonucleoside to allow for accurate quantification.

-

The amount of incorporated NHC is expressed as a ratio to one of the canonical ribonucleosides (e.g., NHC/Guanosine) or as a percentage of total ribonucleosides.[9]

Concluding Remarks

N4-hydroxycytidine stands as a significant advancement in the field of antiviral nucleoside analogs. Its mechanism of lethal mutagenesis presents a powerful tool against a broad range of RNA viruses. While its potential for interaction with host DNA synthesis warrants careful consideration and further investigation, the current body of evidence from in vivo studies suggests a favorable safety profile at therapeutic concentrations. The detailed methodologies and quantitative data presented in this whitepaper are intended to serve as a valuable resource for the scientific community, fostering further research and development of NHC and related compounds as next-generation antiviral therapeutics.

References

- 1. Development and validation of assays for the quantification of β-D-N4-hydroxycytidine in human plasma and β-D-N4-hydroxycytidine-triphosphate in peripheral blood mononuclear cell lysates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Small-Molecule Antiviral β-d-N4-Hydroxycytidine Inhibits a Proofreading-Intact Coronavirus with a High Genetic Barrier to Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Plaque Reduction Neutralization Test (PRNT) Protocol - Creative Biolabs [neutab.creative-biolabs.com]

- 4. m.youtube.com [m.youtube.com]

- 5. asm.org [asm.org]

- 6. HPRT Assay - Eurofins Deutschland [eurofins.de]

- 7. Mammalian cell HPRT gene mutation assay: test methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. jrfglobal.com [jrfglobal.com]

- 9. Development and Validation of a High-Performance Liquid Chromatography with Tandem Mass Spectrometry (HPLC-MS/MS) Method for Quantification of Major Molnupiravir Metabolite (β-D-N4-hydroxycytidine) in Human Plasma [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

N4-Methylarabinocytidine: A Technical Guide on its Potential Role in Viral Replication Inhibition

For Researchers, Scientists, and Drug Development Professionals

Abstract

N4-Methylarabinocytidine, a derivative of the well-known antiviral and antineoplastic agent arabinofuranosylcytosine (Ara-C), holds potential as a therapeutic agent against viral infections. While direct extensive research on this compound is limited, studies on its closely related N4-acyl derivatives provide compelling evidence for its probable mechanism of action and antiviral activity, particularly against DNA viruses such as human cytomegalovirus (HCMV). This technical guide synthesizes the available information on related compounds to provide a comprehensive overview of the core concepts, potential antiviral effects, mechanism of action, and relevant experimental protocols for this compound.

Introduction

Nucleoside analogs represent a cornerstone of antiviral therapy. Their structural similarity to natural nucleosides allows them to be incorporated into viral nucleic acids, disrupting the replication process. Arabinofuranosylcytosine (Ara-C) is a potent inhibitor of DNA synthesis with established clinical use. Modifications to the Ara-C scaffold, such as at the N4 position of the cytosine base, can modulate its biological activity, metabolic stability, and cellular uptake. This guide focuses on this compound, a methylated analog of Ara-C, and explores its potential as a viral replication inhibitor based on data from closely related N4-substituted Ara-C derivatives.

Antiviral Activity (Based on N4-Acyl Derivatives)

| Compound | Virus | Cell Line | Efficacy Metric | Result | Citation |

| N4-behenoyl-1-β-D-arabinofuranosylcytosine (BH-AC) | HCMV | Not Specified | Dose-response curve | Similar to Ganciclovir | [1] |

| 3'-O-decanoyl-Ara-C | DNA Viruses | Not Specified | Antiviral Activity | Comparable to Ara-C | [2] |

| Acyl derivatives of Ara-C | Herpes Simplex Virus (HSV-1 & HSV-2) | Not Specified | Higher activity against HSV-2 than HSV-1 | Acyl derivatives showed differential activity | [2][3] |

Table 1: Summary of Antiviral Activity of N4-Acyl Arabinofuranosylcytosine Derivatives

Mechanism of Action

The proposed mechanism of action for this compound is analogous to that of Ara-C and its other N4-substituted derivatives, which act as inhibitors of viral DNA synthesis[1].

Figure 1: Proposed mechanism of action for this compound.

The process involves:

-

Cellular Uptake: this compound enters the host cell.

-

Phosphorylation: Host cell kinases sequentially phosphorylate the molecule to its monophosphate, diphosphate, and finally its active triphosphate form (this compound-TP).

-

Inhibition of Viral DNA Polymerase: this compound-TP acts as a competitive inhibitor of the viral DNA polymerase, competing with the natural substrate, deoxycytidine triphosphate (dCTP).

-

Incorporation and Chain Termination: Upon incorporation into the growing viral DNA strand, the arabinose sugar moiety, with its 2'-hydroxyl group in the trans position relative to the 3'-hydroxyl group, sterically hinders the formation of the subsequent phosphodiester bond. This leads to premature chain termination and the cessation of viral DNA replication[1].

Experimental Protocols

The following are detailed, hypothetical experimental protocols for the synthesis and antiviral evaluation of this compound, based on methodologies reported for similar compounds.

Synthesis of this compound

This proposed synthesis is adapted from procedures for the N-alkylation of cytosine derivatives[4].

Figure 2: Proposed workflow for the synthesis of this compound.

Materials:

-

Arabinofuranosylcytosine (Ara-C)

-

Silylating agent (e.g., tert-Butyldimethylsilyl chloride)

-

Base for protection (e.g., Imidazole)

-

Strong, non-nucleophilic base (e.g., Potassium hexamethyldisilazide - KHMDS)

-

Methylating agent (e.g., Methyl iodide)

-

Deprotecting agent (e.g., Tetrabutylammonium fluoride (B91410) - TBAF)

-

Anhydrous solvents (e.g., DMF, THF)

-

Silica (B1680970) gel for chromatography

Procedure:

-

Protection of Hydroxyl Groups: Dissolve Ara-C in anhydrous DMF. Add imidazole (B134444) followed by a silylating agent (e.g., TBDMSCl) and stir at room temperature until the reaction is complete (monitored by TLC). This protects the 2', 3', and 5' hydroxyl groups.

-

N4-Methylation: Dissolve the protected Ara-C in anhydrous THF. Cool the solution to -78°C and add a strong base such as KHMDS to deprotonate the N4-amino group. After stirring, add methyl iodide and allow the reaction to warm to room temperature.

-

Deprotection: After the methylation is complete, quench the reaction and remove the solvent under reduced pressure. Dissolve the residue in THF and add a solution of TBAF to remove the silyl (B83357) protecting groups.

-

Purification: Purify the crude product by silica gel column chromatography to obtain pure this compound.

-

Characterization: Confirm the structure of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

In Vitro Antiviral Activity Assay (Plaque Reduction Assay for HCMV)

This protocol is a standard method for evaluating the antiviral efficacy of compounds against cytolytic viruses.

Figure 3: Workflow for a plaque reduction assay to determine antiviral activity.

Materials:

-

Human foreskin fibroblasts (HFFs)

-

Human Cytomegalovirus (HCMV) stock

-

Dulbecco's Modified Eagle Medium (DMEM) with fetal bovine serum (FBS) and antibiotics

-

This compound stock solution

-

Semi-solid overlay (e.g., containing carboxymethyl cellulose (B213188) or agarose)

-

Fixing solution (e.g., methanol)

-

Staining solution (e.g., crystal violet)

Procedure:

-

Cell Culture: Seed HFFs in 24-well plates and grow to confluence.

-

Viral Infection: Aspirate the growth medium and infect the cell monolayers with a dilution of HCMV calculated to produce 50-100 plaques per well. Allow the virus to adsorb for 1-2 hours.

-

Compound Treatment: Remove the viral inoculum and add medium containing two-fold serial dilutions of this compound. Include a "no-drug" virus control and a "no-virus" cell control.

-

Incubation: Incubate the plates at 37°C in a CO₂ incubator for 7-10 days under a semi-solid overlay to prevent secondary plaque formation.

-

Plaque Visualization: After the incubation period, fix the cells with methanol (B129727) and stain with crystal violet.

-

Data Analysis: Count the number of plaques in each well. The 50% effective concentration (EC50) is calculated as the concentration of the compound that reduces the number of plaques by 50% compared to the virus control.

Future Directions

The therapeutic potential of this compound warrants further investigation. Key areas for future research include:

-

Direct Antiviral Efficacy Studies: Conducting comprehensive in vitro studies to determine the EC50 values of this compound against a panel of DNA and RNA viruses.

-

Cytotoxicity Profiling: Assessing the cytotoxic effects of the compound on various cell lines to determine its therapeutic index.

-

Pharmacokinetic Studies: Evaluating the absorption, distribution, metabolism, and excretion (ADME) properties of this compound in animal models.

-

Mechanism of Resistance: Investigating the potential for viruses to develop resistance to this compound and characterizing the genetic basis of any observed resistance.

Conclusion

While direct experimental data for this compound is sparse, the established antiviral activity of its parent compound, Ara-C, and its N4-acyl derivatives provides a strong rationale for its investigation as a viral replication inhibitor. The proposed mechanism of action, centered on the inhibition of viral DNA polymerase, is well-precedented for nucleoside analogs. The experimental protocols outlined in this guide provide a framework for the synthesis and evaluation of this compound, paving the way for a more thorough understanding of its therapeutic potential. Further research is essential to fully elucidate the antiviral spectrum, potency, and clinical viability of this promising compound.

References

- 1. Antiviral effect of antileukemic drugs N4-behenoyl-1-beta-D-arabinofuranosylcytosine (BH-AC) and 2,2'-anhydro-1-beta-D-arabinofuranosylcytosine (cyclo-C) against human cytomegalovirus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Antiviral activities of acyl derivatives of 2,2'-anhydro-1-beta-D-arabinofuranosylcytosine and 1-beta-D-arabinofuranosylcytosine in cell culture - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Antiviral Activities of Acyl Derivatives of 2,2′-Anhydro-1-β-d-Arabinofuranosylcytosine and 1-β-d-Arabinofuranosylcytosine in Cell Culture - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

An In-depth Technical Guide on the Cellular Uptake and Metabolism of N4-Methylarabinocytidine

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Direct experimental data on N4-Methylarabinocytidine is limited in publicly available literature. The following guide is constructed based on extensive research on the parent compound, arabinosylcytosine (ara-C), and its N4-acyl derivatives. The proposed mechanisms, quantitative data, and pathways for this compound are therefore presented as a scientifically informed hypothesis, intended to guide future research.

Introduction

This compound is a synthetic derivative of arabinosylcytosine (ara-C), a cornerstone chemotherapy agent for hematological malignancies. The addition of a methyl group to the N4 position of the cytosine ring is expected to alter the physicochemical properties of the parent molecule, potentially influencing its cellular uptake, metabolism, and mechanism of action. This modification may offer advantages over ara-C, such as improved stability, enhanced cellular permeability, and activity in ara-C-resistant cells. This guide provides a comprehensive overview of the putative cellular pharmacology of this compound, detailed experimental protocols for its investigation, and visual representations of the key pathways and workflows.

Cellular Uptake and Metabolism: A Putative Pathway

Based on studies of N4-acyl derivatives of ara-C, it is hypothesized that this compound follows a distinct cellular uptake and metabolic pathway compared to its parent compound.

Cellular Uptake

Unlike ara-C, which primarily enters the cell through nucleoside transporters such as the human equilibrative nucleoside transporter 1 (hENT1), the increased lipophilicity conferred by the N4-methyl group likely allows this compound to passively diffuse across the cell membrane. This mode of entry would be independent of nucleoside transporter expression, a common mechanism of resistance to ara-C.

Intracellular Metabolism

Once inside the cell, this compound is likely subject to two main metabolic fates:

-

Direct Cytotoxicity: The intact this compound molecule may exert cytotoxic effects through mechanisms that are independent of its conversion to the triphosphate form. This is a notable departure from the known mechanism of ara-C.

-

Conversion to Ara-C: A portion of intracellular this compound is expected to be metabolized to ara-C. This conversion is a prerequisite for the canonical pathway of activation, which involves sequential phosphorylation by deoxycytidine kinase (dCK), and other kinases to form arabinosylcytosine triphosphate (ara-CTP). Ara-CTP is the active metabolite that incorporates into DNA, leading to chain termination and apoptosis.

However, studies on N4-acyl derivatives suggest that the formation of ara-CTP from these modified compounds is significantly lower compared to that from equimolar concentrations of ara-C.[1][2]

Quantitative Data Summary

The following tables summarize the expected quantitative differences between this compound and ara-C based on findings for N4-acyl-ara-C derivatives. These are illustrative and require experimental validation.

Table 1: Comparative Cellular Uptake in K-562 and U-937 Human Leukemia Cell Lines.

| Compound | Cell Line | Fold Increase in Uptake vs. Ara-C |

| This compound (Hypothetical) | K-562 | 5 - 16 |

| U-937 | 2 - 5 | |

| Data extrapolated from N4-hexadecyl-ara-C.[1] |

Table 2: Comparative Intracellular Half-Life in K-562 and U-937 Cells.

| Compound | Cell Line | Half-Life (Ratio to Ara-C) |

| This compound (Hypothetical) | K-562 | ~2.6 |

| U-937 | ~1.4 | |

| Data extrapolated from N4-hexadecyl-ara-C.[1] |

Table 3: Comparative Formation of Ara-CTP and DNA Incorporation.

| Compound (at 1-2 µM) | Cell Line | Ara-CTP Concentration (Fold lower than Ara-C) | DNA Incorporation (Fold lower than Ara-C) |

| This compound (Hypothetical) | K-562 | ~150 | ~60 |

| U-937 | ~75 | ~30 | |